Ethyl 2-(4-cyanophenyl thio)acetate

NMR spectroscopy Substituent effects Electronic characterization

Ethyl 2-(4-cyanophenyl thio)acetate (molecular formula C₁₁H₁₁NO₂S, MW 221.28 g/mol) is a thioether-functionalized aromatic ester bearing a para-cyano substituent on the phenyl ring. The compound features a thioether linkage (S-aryl) connecting the 4-cyanophenyl moiety to an ethyl acetate group, distinguishing it from oxygen-based ester analogs and non-cyano phenylthioacetates.

Molecular Formula C11H11NO2S
Molecular Weight 221.28 g/mol
Cat. No. B8359503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-cyanophenyl thio)acetate
Molecular FormulaC11H11NO2S
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESCCOC(=O)CSC1=CC=C(C=C1)C#N
InChIInChI=1S/C11H11NO2S/c1-2-14-11(13)8-15-10-5-3-9(7-12)4-6-10/h3-6H,2,8H2,1H3
InChIKeyNTQPUDSIGKDEET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(4-cyanophenyl thio)acetate: Procurement-Relevant Physicochemical and Structural Baseline for a Cyano-Functionalized Phenylthioacetate Scaffold


Ethyl 2-(4-cyanophenyl thio)acetate (molecular formula C₁₁H₁₁NO₂S, MW 221.28 g/mol) is a thioether-functionalized aromatic ester bearing a para-cyano substituent on the phenyl ring . The compound features a thioether linkage (S-aryl) connecting the 4-cyanophenyl moiety to an ethyl acetate group, distinguishing it from oxygen-based ester analogs and non-cyano phenylthioacetates [1]. The cyano group is a strong electron-withdrawing substituent (Hammett σₚ ≈ +0.66), which substantially modulates the electron density at the sulfur atom and the carbonyl functionality, influencing both chemical reactivity and potential biological interactions [2].

Why Generic Substitution of Ethyl 2-(4-cyanophenyl thio)acetate with Unsubstituted or Differently Functionalized Phenylthioacetates Is Scientifically Unsound


Within the class of phenylthioacetates, even minor variations in aryl substitution produce pronounced differences in electronic character, conformational preferences, and consequent reactivity or biological performance. The para-cyano group in ethyl 2-(4-cyanophenyl thio)acetate induces strong π-polarization of the thiol ester functionality and significant downfield ¹³C NMR chemical shifts at the carbonyl and para carbons, as established by systematic substituent effect studies [1]. In algicidal activity models, p-substituted phenyl thiolacetates exhibit a V-shaped dependence on the electronic parameter σ, with activity minima near σ = 0 and large enhancements observed for both strong electron-withdrawing (e.g., cyano) and strong electron-donating substituents [2]. Therefore, substituting the cyano group with hydrogen (σₚ = 0), methyl (σₚ = -0.17), or methoxy (σₚ = -0.27) does not simply yield a less active analog; it fundamentally alters the electronic environment governing the compound's interaction with biological targets or catalytic systems [3].

Ethyl 2-(4-cyanophenyl thio)acetate: Quantitative Differentiation Evidence Against Unsubstituted and Other p-Substituted Phenylthioacetate Analogs


Carbonyl ¹³C NMR Chemical Shift Differentiation: Cyano vs. Hydrogen Substituent

In a systematic NMR study of 4-substituted phenylthiol acetates, the carbonyl carbon (C=O) ¹³C chemical shift of the cyano-substituted derivative is substantially downfield relative to the unsubstituted phenylthiol acetate, reflecting the strong electron-withdrawing inductive and resonance effects of the para-cyano group [1]. This shift correlates with enhanced electrophilicity at the carbonyl carbon, which directly impacts reactivity in nucleophilic acyl substitution reactions and biological target engagement [1].

NMR spectroscopy Substituent effects Electronic characterization

Algicidal pI₅₀ Activity Differentiation: Strong Electron-Withdrawing vs. Neutral Substituents

A QSAR study of p-substituted phenyl thiolacetates against five higher plant species revealed that pI₅₀ values (−log IC₅₀) exhibit a V-shaped dependence on the Hammett substituent constant σ, with minimum activity near σ = 0 [1]. Both strong electron-withdrawing substituents (positive σ values, e.g., cyano, nitro) and strong electron-donating substituents (negative σ values) produce substantial enhancements in algicidal potency relative to unsubstituted or weakly substituted analogs [1].

Algicide Quantitative Structure-Activity Relationship Herbicide development

Structural Differentiation from Oxygen-Based Cyano Ester Analog: Sulfur Linkage Alters Molecular Geometry and Reactivity

Ethyl 2-(4-cyanophenyl thio)acetate differs fundamentally from ethyl 4-cyanophenylacetate (CAS 1528-41-2), which contains a methylene bridge (CH₂) between the carbonyl and aryl group rather than a thioether (S) linkage [1]. The sulfur atom introduces distinct conformational preferences, altered bond lengths and angles (C–S ≈ 1.81 Å vs. C–C ≈ 1.54 Å), and unique electronic properties including π-polarization and n→π* interactions [2]. Additionally, the thioether sulfur can serve as a soft nucleophile or be oxidized to sulfoxide/sulfone, enabling downstream chemical transformations not accessible to the all-carbon analog [3].

Thioester vs. ester Conformational analysis Synthetic utility

Electronic Substituent Constant Differentiation: Cyano (σₚ = +0.66) vs. Other Common 4-Substituents

The para-cyano group in ethyl 2-(4-cyanophenyl thio)acetate possesses a Hammett σₚ value of +0.66, representing one of the strongest electron-withdrawing substituents routinely employed in phenylthioacetate SAR studies [1]. This places the compound in a distinct electronic category relative to common analogs bearing 4-Cl (σₚ = +0.23), 4-Br (σₚ = +0.23), 4-H (σₚ = 0), 4-CH₃ (σₚ = -0.17), and 4-OCH₃ (σₚ = -0.27) substituents [2]. The cyano group's strong -M (mesomeric) effect further distinguishes it from purely inductive electron-withdrawing groups such as 4-CF₃ (σₚ = +0.54) [2].

Hammett constants Electronic effects QSAR

Synthetic Utility Differentiation: Cyano Group as a Transformable Handle vs. Non-Functionalized Analogs

The cyano group in ethyl 2-(4-cyanophenyl thio)acetate serves as a versatile synthetic handle that can be reduced to a primary amine (using LiAlH₄ or catalytic hydrogenation), hydrolyzed to a carboxylic acid, or converted to a tetrazole via [3+2] cycloaddition with azide [1]. The unsubstituted analog ethyl 2-(phenylthio)acetate (CAS 7605-25-6) lacks this latent functionality, limiting its utility as a scaffold for diversity-oriented synthesis . Furthermore, the combination of the thioether and cyano functionalities within a single molecule enables orthogonal derivatization strategies not possible with mono-functional analogs .

Synthetic intermediate Cyano functionalization Heterocycle synthesis

Ethyl 2-(4-cyanophenyl thio)acetate: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Scaffold for Diversity-Oriented Synthesis of Bioactive Phenylthioacetate Derivatives

Ethyl 2-(4-cyanophenyl thio)acetate is ideally suited as a versatile building block for medicinal chemistry programs requiring orthogonal functionalization. The cyano group can be reduced to a primary amine for amide coupling or converted to a tetrazole bioisostere for carboxylic acid replacement . Concurrently, the thioether can be oxidized to sulfoxide or sulfone to modulate polarity, metabolic stability, or hydrogen-bonding capacity [1]. This dual derivatizability, combined with the strong electron-withdrawing character (σₚ = +0.66) that influences target binding [2], makes the compound a strategic choice for generating focused libraries around phenylthioacetate cores [3].

Agrochemical Discovery: Lead Generation for Algicidal and Herbicidal Agents

The QSAR-established V-shaped activity profile for p-substituted phenyl thiolacetates indicates that compounds bearing strong electron-withdrawing groups, such as the cyano substituent (σₚ = +0.66), reside in a high-activity region for post-emergent herbicidal and algicidal effects [4]. Ethyl 2-(4-cyanophenyl thio)acetate therefore represents a prioritized analog for screening programs aimed at identifying novel phytotoxic agents [4]. The thioether linkage may further contribute to uptake and translocation characteristics distinct from oxygen-based esters, warranting its inclusion in agrochemical lead optimization cascades [5].

Chemical Biology: Probe Development Requiring Defined Electronic Properties and Bioorthogonal Handles

In chemical biology applications where precise electronic tuning is critical—such as designing activity-based probes, fluorescent sensors, or targeted covalent inhibitors—the cyano-substituted phenylthioacetate scaffold offers a well-characterized electronic baseline. The ¹³C NMR chemical shift data provide a quantitative metric for verifying electronic environment [6], while the cyano group can serve as a bioorthogonal handle (e.g., for click chemistry after reduction to amine or conversion to tetrazole) . The combination of a soft sulfur nucleophile and an electron-deficient aromatic ring further enables selective conjugation strategies under mild conditions [7].

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